Propyl (5-(tert-butyl)isoxazol-3-yl)carbamate
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Overview
Description
Propyl (5-(tert-butyl)isoxazol-3-yl)carbamate is a compound that belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propyl (5-(tert-butyl)isoxazol-3-yl)carbamate typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . Additionally, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods: Industrial production methods for isoxazole derivatives, including this compound, often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthetic strategies to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: Propyl (5-(tert-butyl)isoxazol-3-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s isoxazole ring is particularly reactive, allowing for diverse transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl nitrite, isoamyl nitrite, and various bases such as sodium azide and triethylamine . Reaction conditions often involve moderate heating and the use of solvents like 1,4-dioxane .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with sodium azide can yield 3,5-bis(het)arylisoxazoles .
Scientific Research Applications
Propyl (5-(tert-butyl)isoxazol-3-yl)carbamate has a wide range of scientific research applications due to its unique chemical structure and biological activities. It is used in medicinal chemistry for the development of drugs with analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties . The compound’s ability to inhibit specific molecular targets, such as FLT3, makes it a valuable candidate for cancer research .
Mechanism of Action
The mechanism of action of Propyl (5-(tert-butyl)isoxazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of FLT3, leading to the suppression of tumor growth in certain cancer models . The compound’s isoxazole ring plays a crucial role in its biological activity, allowing it to interact with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Propyl (5-(tert-butyl)isoxazol-3-yl)carbamate include other isoxazole derivatives such as N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea and 3,5-disubstituted isoxazoles .
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern on the isoxazole ring, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for various scientific research applications and drug development efforts.
Properties
CAS No. |
55861-82-0 |
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Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
propyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate |
InChI |
InChI=1S/C11H18N2O3/c1-5-6-15-10(14)12-9-7-8(16-13-9)11(2,3)4/h7H,5-6H2,1-4H3,(H,12,13,14) |
InChI Key |
YELCULSGRQKMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1=NOC(=C1)C(C)(C)C |
Origin of Product |
United States |
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